molecular formula C18H17N5O3 B4332168 N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE

N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE

Cat. No.: B4332168
M. Wt: 351.4 g/mol
InChI Key: BSINTIDTJRIJIO-UHFFFAOYSA-N
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Description

N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3-azabicyclo[3.1.0]hexane] core, which is fused with a dioxolane ring, and it contains multiple functional groups, including amino, cyano, and acetamide groups. The presence of these functional groups and the spirocyclic structure make this compound an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: The spirocyclic core can be synthesized by a cyclization reaction involving a suitable precursor, such as a dicyano compound and an azabicyclo compound.

    Introduction of the dioxolane ring: The dioxolane ring can be introduced by reacting the spirocyclic intermediate with a suitable reagent, such as an epoxide or a diol.

    Functional group modifications: The amino, cyano, and acetamide groups can be introduced through various functional group transformations, such as nucleophilic substitution, reduction, and acylation reactions.

Industrial Production Methods

Industrial production of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using specific catalysts, solvents, and temperature control to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups, such as cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkoxides, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups and spirocyclic structure allow it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide can be compared with other similar compounds, such as:

These compounds share some structural similarities with N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide but differ in their specific functional groups and applications, highlighting the uniqueness of each compound.

Properties

IUPAC Name

N-[4-(2'-amino-1',5'-dicyano-4-methylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-6'-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-10-7-25-18(26-10)17(9-20)14(16(17,8-19)15(21)23-18)12-3-5-13(6-4-12)22-11(2)24/h3-6,10,14H,7H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSINTIDTJRIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=C(C=C4)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
Reactant of Route 2
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
Reactant of Route 3
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE

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